(R)-benzyl 1-aminopropan-2-ylcarbamate

Chiral Separation Peptide Nucleic Acid (PNA) Stereochemistry

This (R)-enantiomer carbamate-protected chiral 1,2-diamine is a critical building block for stereochemically pure drug candidates. Substituting the (S)-form or racemate inverts or destroys activity—R-form PNA monomers fail to form stable DNA duplexes, while S-form monomers succeed. For reliable synthesis of targets such as PKD inhibitors, only the high-purity R-enantiomer is acceptable. The free base (CAS 346669-50-9) is ideal for research; for scale-up, consider the more stable hydrochloride salt (CAS 850033-74-8) to minimize degradation and improve process robustness. For R&D use only.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 346669-50-9
Cat. No. B1500178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-benzyl 1-aminopropan-2-ylcarbamate
CAS346669-50-9
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(CN)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1
InChIKeyGGFHGJCSVCTZJU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-benzyl 1-aminopropan-2-ylcarbamate (CAS 346669-50-9) for Chiral Synthesis: A Procurement Guide


(R)-benzyl 1-aminopropan-2-ylcarbamate (CAS 346669-50-9) is an optically active carbamate-protected chiral 1,2-diamine . With a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol , it serves as a key building block in the synthesis of enantioenriched amines and pharmaceuticals . Its specific R-configuration at the chiral center is essential for generating stereochemically pure drug candidates and research probes .

Why the R-Enantiomer of benzyl 1-aminopropan-2-ylcarbamate Cannot Be Substituted with Racemic or S-Form


In scientific applications requiring this compound, generic substitution is not possible due to stereospecificity. The (R)-enantiomer (CAS 346669-50-9) and its (S)-counterpart (CAS 400652-46-2) are distinct chemical entities that produce diametrically opposed biological or structural outcomes . Studies on analogous chiral systems demonstrate that using the incorrect enantiomer can invert desired activity or render a synthetic product inactive . For example, in PNA (Peptide Nucleic Acid) oligomer synthesis, R-form monomers failed to form stable hybrid duplexes with DNA, whereas S-form monomers were effective . Therefore, substituting the specified (R)-enantiomer with a racemate, or the wrong enantiomer, introduces a critical failure point in experiments and process development.

Quantitative Differentiation Evidence for (R)-benzyl 1-aminopropan-2-ylcarbamate Procurement


Stereochemical Purity: Defined R-Configuration vs. Inactive S-Enantiomer

The stereochemistry of benzyl 1-aminopropan-2-ylcarbamate directly dictates its biological and structural utility. Data from chiral β-PNA monomer studies show that oligomers containing the R-form monomer fail to form stable duplexes with DNA, whereas S-form monomers are well-suited .

Chiral Separation Peptide Nucleic Acid (PNA) Stereochemistry

Availability and Purity: 98% vs. Standard 95% Grade

While the standard commercial purity for this compound is 95% , procurement specifications can be upgraded to 98% purity from select vendors . This difference in purity can significantly impact the yield and selectivity of sensitive reactions, such as those in pharmaceutical intermediate synthesis.

Sourcing Purity Analytical Chemistry

Hydrochloride Salt: Enhanced Stability and Handling

The free base (R)-benzyl 1-aminopropan-2-ylcarbamate is often stored under inert gas at 2-8°C to prevent degradation . In contrast, the hydrochloride salt form, (R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS 850033-74-8), offers improved long-term stability and is a solid at room temperature , simplifying handling and weighing.

Formulation Stability Handling

Proven Utility as a Chiral Building Block in Pharmaceutical Intermediates

This compound's core utility stems from its function as a protected chiral 1,2-diamine, which is a fundamental motif in many active pharmaceutical ingredients (APIs) . Its Cbz (benzyl carbamate) protecting group allows for controlled deprotection under mild conditions , enabling its use in multi-step synthetic sequences to construct complex, stereodefined targets, including potential PKD inhibitors .

Asymmetric Synthesis Drug Discovery Medicinal Chemistry

Key Application Scenarios for Procuring (R)-benzyl 1-aminopropan-2-ylcarbamate


Synthesis of Enantiomerically Pure Pharmaceuticals and Research Probes

Procurement of the high-purity (98%) R-enantiomer is essential for the reliable synthesis of drug candidates where stereochemistry dictates activity, such as PKD inhibitors . Using the racemic mixture or the S-enantiomer would introduce an inactive or antagonistic component, confounding biological assays and requiring laborious chiral separation .

Asymmetric Synthesis of Chiral Amines and Peptide Nucleic Acids (PNAs)

This compound is ideally suited as a chiral building block for constructing stereochemically complex amines and PNA oligomers . Its specific R-configuration is a prerequisite for applications where the R-form is required for activity, as demonstrated by the failure of R-form PNA monomers to form stable DNA duplexes .

Process Development and Scale-Up for Protected Chiral Diamines

For process chemists, selecting the more stable hydrochloride salt form (CAS 850033-74-8) over the free base minimizes degradation during storage and handling, improving overall yield and process robustness . This is a critical consideration when transitioning a synthetic route from milligram to kilogram scale .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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